(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane
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Overview
Description
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane is a chemical compound characterized by the presence of bromine, tert-butyl, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane typically involves the trifluoromethylation of thiophenols or thiols. A common method includes the use of sodium trifluoromethanesulfinate and iodine pentoxide as reagents. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 110°C) for a specific duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-tert-butylbenzofuran): Similar in structure but lacks the trifluoromethyl group.
(3-Bromo-5-(trifluoromethyl)benzaldehyde): Contains a formyl group instead of the sulfane group.
Uniqueness
(3-Bromo-5-tert-butylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both the trifluoromethyl and tert-butyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Properties
Molecular Formula |
C11H12BrF3S |
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Molecular Weight |
313.18 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H12BrF3S/c1-10(2,3)7-4-8(12)6-9(5-7)16-11(13,14)15/h4-6H,1-3H3 |
InChI Key |
YFGXETHFVIIXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)SC(F)(F)F |
Origin of Product |
United States |
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